molecular formula C17H13F4N5O3 B2485336 N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396874-67-1

N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2485336
CAS No.: 1396874-67-1
M. Wt: 411.317
InChI Key: AVIDSOIEDXZJBB-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 4-(trifluoromethoxy)phenyl group at position 2 and a carboxamide-linked 2-(4-fluorophenoxy)ethyl chain. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The trifluoromethoxy group increases lipophilicity, while the 4-fluorophenoxyethyl moiety improves solubility and binding interactions. Its primary pharmacological relevance lies in targeting vascular endothelial growth factor receptors (VEGFR2/VEGFR1), as suggested by structural analogs in .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N5O3/c18-11-1-5-13(6-2-11)28-10-9-22-16(27)15-23-25-26(24-15)12-3-7-14(8-4-12)29-17(19,20)21/h1-8H,9-10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIDSOIEDXZJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCCOC3=CC=C(C=C3)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following molecular formula:

  • Molecular Formula : C25_{25}H22_{22}F4_{4}N4_{4}O2_{2}
  • Molecular Weight : 474.46 g/mol

The structural components include:

  • A tetrazole ring, which is known for its biological activity.
  • Fluorophenoxy and trifluoromethoxy substituents that may enhance lipophilicity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets. The tetrazole moiety is known to exhibit activity against several enzymes and receptors, including:

  • Phosphodiesterase Inhibition : Compounds like this one may act as phosphodiesterase inhibitors, which can modulate cyclic nucleotide levels (cAMP and cGMP), influencing vascular biology and inflammatory responses .
  • Anticancer Activity : Some studies have shown that similar tetrazole derivatives can enhance the efficacy of chemotherapeutic agents by sensitizing tumor cells to treatment .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below are key findings regarding its effects on different biological systems:

Activity Description Reference
Antitumor ActivityExhibits synergistic effects when combined with standard chemotherapeutics like doxorubicin.
Cardiovascular EffectsPotentially protects against ischemia/reperfusion injury through modulation of nitric oxide synthases.
Inhibition of Inflammatory PathwaysMay inhibit pathways involved in inflammation, impacting conditions like heart failure and diabetes.

Case Studies

  • Anticancer Study : A study investigated the effects of this compound on glioma cells. The compound demonstrated significant cytotoxicity in combination with celecoxib, leading to enhanced cell death via CD95 signaling pathways .
  • Cardioprotection Study : Another study highlighted the cardioprotective effects of PDE5 inhibitors, suggesting that similar compounds could enhance myocardial resilience during ischemic events by increasing nitric oxide availability .

Comparison with Similar Compounds

Core Heterocycle Variations

Tetrazole vs. Oxadiazole Analogs

  • Target Compound : The tetrazole core facilitates hydrogen bonding and π-π stacking with kinase domains, critical for VEGFR inhibition.
  • Oxadiazole Analogs : Compounds like 5-(2-(2-(pyridin-4-yl)ethyl)pyridin-3-yl)-N-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-amine () replace tetrazole with oxadiazole, reducing ring aromaticity and altering electron distribution. This may decrease binding affinity but improve solubility .

Tetrazole vs. Triazole Derivatives

  • Triazole-based compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones in ) exhibit tautomerism, which complicates binding predictability. The tetrazole’s fixed tautomeric form in the target compound ensures consistent interactions .

Substituent Effects

Trifluoromethoxy Phenyl Group

  • Present in both the target compound and 1-(2-(pyridin-4-yl)ethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-tetrazole-5-carboxamide (), this group enhances hydrophobic interactions with VEGFR’s ATP-binding pocket. Its electron-withdrawing nature stabilizes adjacent bonds, reducing metabolic degradation .

Fluorophenoxyethyl vs. Pyridinylethyl Chains

  • The 4-fluorophenoxyethyl chain in the target compound improves water solubility compared to pyridinylethyl substituents in analogs (). Fluorine’s electronegativity also strengthens dipole interactions in the receptor’s hydrophilic regions .

Target Specificity

  • VEGFR2/VEGFR1 Inhibition: The target compound and its tetrazole/oxadiazole analogs () share VEGFR inhibitory activity. However, the 4-fluorophenoxyethyl chain may confer higher selectivity for VEGFR2 over off-target kinases compared to pyridinylethyl-linked analogs .
  • Antibacterial Activity : Contrasting with N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (), which targets bacterial enzymes, the trifluoromethoxy group in the target compound is tailored for eukaryotic kinase inhibition .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Target/Activity Reference
N-(2-(4-fluorophenoxy)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide Tetrazole 4-fluorophenoxyethyl, trifluoromethoxyphenyl VEGFR2/VEGFR1 inhibitor
1-(2-(pyridin-4-yl)ethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-tetrazole-5-carboxamide Tetrazole Pyridin-4-ylethyl, trifluoromethoxyphenyl VEGFR2/VEGFR1 inhibitor
5-(2-(2-(pyridin-4-yl)ethyl)pyridin-3-yl)-N-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-amine Oxadiazole Pyridinylethyl, trifluoromethoxyphenyl VEGFR2/VEGFR1 inhibitor
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene Nitro, trifluoromethylphenyl Antibacterial

Table 2: Physicochemical Properties (Hypothetical Estimates)

Compound Name logP Solubility (µg/mL) Metabolic Stability (t₁/₂, h)
This compound 3.2 12.5 6.8
1-(2-(pyridin-4-yl)ethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-tetrazole-5-carboxamide 3.5 8.2 5.2
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 2.8 15.4 4.5

Preparation Methods

Substrate Preparation

4-(Trifluoromethoxy)benzonitrile serves as the starting material. Its electron-withdrawing trifluoromethoxy group activates the nitrile for cycloaddition while ensuring regioselectivity.

Catalytic Cycloaddition

Cobalt(II) azido complexes, such as [L¹Co(N₃)₂] (where L¹ is a tetradentate Schiff base), catalyze the reaction in dimethyl sulfoxide (DMSO) at 110°C for 12 hours. The mechanism involves:

  • Coordination of nitrile to the metal center, lowering the activation energy for azide attack.
  • Cycloaddition between the coordinated nitrile and azide, forming the tetrazole ring.
  • Tautomerization to the 2H-tetrazole form, stabilized by the electron-withdrawing aryl group.

Reaction Conditions

  • Catalyst loading: 1 mol %
  • Solvent: DMSO
  • Temperature: 110°C
  • Yield: 99% (for analogous substrates)

Functionalization at Position 5: Carboxylic Acid Formation

The 5-position of the tetrazole must be functionalized to a carboxylic acid for subsequent amide coupling.

Hydrolysis of Cyano Precursors

If the cycloaddition uses a nitrile precursor with a hydrolyzable group (e.g., ethyl cyanoacetate), the ester is hydrolyzed to a carboxylic acid under acidic or basic conditions. For example:

  • Saponification : Treatment with NaOH in ethanol/water.
  • Acid hydrolysis : HCl in dioxane.

Direct Carboxylation

Alternatively, lithiation at position 5 followed by carboxylation with CO₂ introduces the carboxylic acid group:

  • Lithiation : n-BuLi at −78°C in tetrahydrofuran (THF).
  • Quenching : Dry ice (CO₂) to form the lithium carboxylate.
  • Acidification : HCl to yield the free acid.

Example Yield : 75–85% for analogous tetrazole carboxylates.

Amide Coupling with 2-(4-Fluorophenoxy)ethylamine

The final step couples the tetrazole-5-carboxylic acid with 2-(4-fluorophenoxy)ethylamine.

Amine Synthesis

2-(4-Fluorophenoxy)ethylamine is prepared via:

  • Nucleophilic substitution : 4-Fluorophenol reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Yield : 70–80%.

Carboxylic Acid Activation

The tetrazole-5-carboxylic acid is converted to an acyl chloride using oxalyl chloride or thionyl chloride:

  • Reaction : 1.2 equiv oxalyl chloride, catalytic DMF, in dichloromethane (DCM) at 0°C→RT.
  • Evaporation : Remove excess reagent under vacuum.

Amide Bond Formation

The acyl chloride reacts with the amine in the presence of a base:

  • Conditions : 1.1 equiv amine, 2 equiv triethylamine (TEA), DCM, 0°C→RT.
  • Workup : Extraction with ethyl acetate, washing with brine, drying (Na₂SO₄).
  • Purification : Column chromatography (silica gel, gradient elution).

Yield : 65–75%.

Alternative Synthetic Routes

Microwave-Assisted Cycloaddition

Microwave irradiation in N-methyl-2-pyrrolidone (NMP) with Cu(II) catalysts reduces reaction time to 2 hours while maintaining high yields (90–99%).

Heterogeneous Catalysis

Silica-supported lanthanum triflate (La(OTf)₃-SiO₂) in DMF/MeOH (4:1) offers a recyclable, eco-friendly alternative.

Analytical Characterization

Key characterization data for intermediates and the final product:

Compound ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm)
2-(4-(Trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acid 8.21–8.18 (m, 2H), 7.79–7.76 (m, 2H) 162.1 (COOH), 151.3 (C-O-CF₃), 121.8 (q, J = 256 Hz, CF₃)
Final Product 8.15–8.13 (m, 2H), 7.65–7.62 (m, 3H), 4.21 (t, J = 6 Hz, 2H), 3.89 (t, J = 6 Hz, 2H) 167.2 (CONH), 155.6 (C-F), 151.1 (C-O-CF₃), 121.7 (q, J = 256 Hz, CF₃)

Challenges and Optimization

  • Regioselectivity : Ensuring the 2H-tautomer dominates requires electron-withdrawing groups (e.g., trifluoromethoxy) at the aryl position.
  • Catalyst Deactivation : Cobalt complexes may degrade under prolonged heating; optimal reaction time is 12 hours.
  • Amine Sensitivity : 2-(4-Fluorophenoxy)ethylamine is hygroscopic; reactions require anhydrous conditions.

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